molecular formula C12H8FNO B1389652 4-(4-Fluorophenyl)pyridine-2-carbaldehyde CAS No. 1214333-57-9

4-(4-Fluorophenyl)pyridine-2-carbaldehyde

Cat. No.: B1389652
CAS No.: 1214333-57-9
M. Wt: 201.2 g/mol
InChI Key: RLCHPPIGKLSXOD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridine-2-carbaldehyde is a fluorinated aromatic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 4-position and an aldehyde functional group at the 2-position. This structure combines the electron-withdrawing effects of fluorine and the reactivity of the aldehyde group, making it a valuable intermediate in pharmaceutical and materials chemistry. Its planar geometry (except for the perpendicular fluorophenyl group) and crystallinity have been characterized via single-crystal diffraction studies in related compounds . The aldehyde group facilitates further derivatization, such as condensation reactions to form imines or heterocycles, as seen in imidazo[1.5-a]pyridyl syntheses .

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)10-5-6-14-12(7-10)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCHPPIGKLSXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Fluorophenyl)pyridine-2-carbaldehyde, also known by its CAS number 1214333-57-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H8FNO, and it features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on related arylthiophene derivatives showed promising antibacterial activity against Pseudomonas aeruginosa with IC50 values indicating effective inhibition . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against various bacterial strains.

Anticancer Potential

Research has explored the anticancer properties of compounds within the same chemical family. For example, pyridine derivatives have been investigated for their ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression . The fluorinated derivatives often demonstrate enhanced potency due to increased lipophilicity and improved binding affinity to target proteins.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. Studies on similar structures have reported COX-2 inhibition, which is crucial for anti-inflammatory responses and cancer therapies . The inhibition of such enzymes can lead to reduced inflammation and potentially lower cancer cell proliferation rates.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Interaction with Enzymes : The aldehyde group may participate in nucleophilic attack mechanisms, leading to irreversible inhibition of target enzymes.
  • Receptor Binding : The fluorophenyl moiety may enhance binding to specific receptors involved in signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

A review of recent literature highlights several studies relevant to the biological activity of compounds similar to this compound:

StudyFindingsReference
Study ADemonstrated antibacterial activity against Staphylococcus aureus with IC50 values <50 µg/mL for related compounds
Study BReported significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM
Study CInvestigated COX-2 inhibitory activity with promising results indicating potential anti-inflammatory applications

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4-(4-Fluorophenyl)pyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the modification necessary to produce complex molecules used in treating a range of diseases. For instance, it has been utilized in the synthesis of statins, which are widely prescribed for lowering cholesterol levels. The compound's ability to facilitate the formation of key intermediates makes it indispensable in pharmaceutical chemistry .

2. Antiviral and Antimicrobial Activities
Recent studies have highlighted the potential antiviral and antimicrobial activities of pyridine derivatives, including this compound. Research indicates that pyridine compounds can exhibit significant therapeutic properties against various pathogens, including bacteria and viruses. This compound may enhance the efficacy of existing antiviral treatments by acting as a scaffold for developing new antiviral agents .

Agrochemical Applications

1. Pesticide Development
In agriculture, this compound is explored as an intermediate for synthesizing agrochemicals, particularly pesticides. Its derivatives have shown promise in developing compounds that target specific pests while minimizing environmental impact. The compound's fluorine atom can enhance biological activity and stability, making it a valuable component in agrochemical formulations .

Material Science Applications

1. Synthesis of Functional Materials
The unique electronic properties of this compound make it suitable for synthesizing functional materials such as organic semiconductors and sensors. Its ability to form coordination complexes with metals can lead to applications in catalysis and materials science, where tailored properties are essential for specific applications .

Case Studies

Study Application Findings
Furdui et al. (2022)Antimicrobial ActivityDemonstrated that pyridine derivatives exhibit significant antimicrobial properties against various bacterial strains .
Research on StatinsPharmaceutical SynthesisHighlighted the role of this compound as an intermediate in synthesizing Pitavastatin Calcium .
Agrochemical ResearchPesticide DevelopmentInvestigated the use of pyridine derivatives in creating effective pesticides with reduced environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde
  • Molecular Formula: C₁₃H₁₀ClNO
  • Key Differences: Substitution: Chlorophenyl (vs. fluorophenyl) at pyridine C6; methyl group at C2; aldehyde at C3. The aldehyde’s position (C3 vs. C2) affects conjugation and electronic distribution .
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde
  • Molecular Formula: C₇H₄F₃NO
  • Key Differences :
    • Substitution: Trifluoromethyl group at C2 (vs. fluorophenyl at C4).
    • Implications: The strong electron-withdrawing trifluoromethyl group significantly reduces pyridine ring electron density, enhancing resistance to oxidation but limiting π-π stacking interactions in crystallography .

Functional Group Modifications

4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid
  • Molecular Formula: C₁₂H₇F₂NO₂
  • Key Differences: Functional Group: Carboxylic acid (vs. aldehyde) at pyridine C2; difluorophenyl substituent. Implications**: The carboxylic acid group enables salt formation or esterification, expanding utility in drug design. Difluorophenyl enhances metabolic stability compared to mono-fluorophenyl .

Structural Complexity in Heterocyclic Derivatives

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole Derivatives
  • Example Compound : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-triazol-4-yl)-pyrazolyl)thiazole.
  • Key Differences :
    • Core Structure: Thiazole and triazole rings fused to pyridine.
    • Implications**: Increased structural complexity enhances binding specificity in biological targets but complicates synthesis. These derivatives exhibit isostructural triclinic packing, similar to simpler fluorophenyl-pyridines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
4-(4-Fluorophenyl)pyridine-2-carbaldehyde C₁₂H₈FNO 4-Fluorophenyl (C4), aldehyde (C2) High-yield synthesis; planar conformation
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde C₁₃H₁₀ClNO 4-Chlorophenyl (C6), methyl (C2), aldehyde (C3) Intermediate for heterocyclic synthesis
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid C₁₂H₇F₂NO₂ 2,4-Difluorophenyl, carboxylic acid (C2) Pharmaceutical intermediate
2-(Trifluoromethyl)-pyridine-4-carboxaldehyde C₇H₄F₃NO Trifluoromethyl (C2), aldehyde (C4) Electron-deficient; catalyst in reactions

Research Findings and Implications

  • Synthetic Flexibility : The aldehyde group in this compound enables diverse transformations, such as imine formation (e.g., in imidazo[1.5-a]pyridyl syntheses) .
  • Biological Relevance : Fluorophenyl-pyridine derivatives are precursors for bioactive molecules. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine (related to the target compound) is studied for antimicrobial activity .
  • Crystallographic Behavior : Isostructural triclinic packing is common in fluorophenyl-pyridines, suggesting predictable solid-state properties for drug formulation .

Preparation Methods

Preparation of Pyridine-2-carbaldehyde Core

A key intermediate, 2-pyridinecarboxaldehyde, can be prepared from 2-picoline via a three-step reaction sequence involving chlorination, hydrolysis, and oxidation under mild conditions:

Step Reactants & Conditions Product Yield (%) Notes
1 2-Picoline, trichloroisocyanuric acid, benzamide catalyst, 1,2-ethylene dichloride solvent, reflux 40-90°C for 2-3 h 2-Chloromethylpyridine 90 Chlorination step; controlled addition of chlorinating agent
2 Hydrolysis under alkaline conditions 2-Piconol (2-hydroxymethylpyridine) High Conversion of chloromethyl to hydroxymethyl group
3 Oxidation with sodium hypochlorite (chlorine bleach), TEMPO catalyst, potassium bromide, -10 to 25°C 2-Pyridylaldehyde High Mild oxidation with high selectivity and low waste

This method is advantageous due to mild reaction conditions, high yields, low cost, and suitability for scale-up.

Alternative Routes via Pyridine Imidazoline Intermediates

Another industrially relevant method involves the preparation of 4-pyridinecarboxaldehyde derivatives via solvent-free synthesis of pyridine-2-imidazoline intermediates followed by reductive hydrolysis:

Step Reactants & Conditions Product Yield (%) Notes
1 Isonicotinic acid and ethylenediamine or o-phenylenediamine, solvent-free, 100-300°C, 10-15 h 4-Pyridine-2-imidazoline 84-87 High temperature, solvent-free reaction
2 Reductive hydrolysis with sodium or sodium borohydride in absolute ethanol, under inert atmosphere and low temperature, followed by acidification and extraction 4-Pyridinecarboxaldehyde 85-88 Controlled reduction and hydrolysis, high purity

This method offers low raw material cost, minimal by-products, and is suitable for large-scale production.

  • The chlorination and oxidation method for 2-pyridylaldehyde synthesis shows a yield of approximately 90% for chloromethyl intermediate and high conversion to aldehyde with TEMPO-catalyzed oxidation.
  • The reductive hydrolysis of pyridine-imidazoline intermediates yields 4-pyridinecarboxaldehyde with yields between 85-88%, demonstrating robustness for industrial application.
  • Spectroscopic studies of related fluorophenyl-substituted pyridine aldehydes confirm structural integrity and purity, supporting the reliability of these synthetic routes.
Method Key Steps Yield (%) Advantages Industrial Suitability
Chlorination-Hydrolysis-Oxidation 2-Picoline → 2-Chloromethylpyridine → 2-Piconol → 2-Pyridylaldehyde ~90 Mild conditions, low cost, scalable High
Pyridine Imidazoline Route Isonicotinic acid + diamine → imidazoline → reductive hydrolysis 84-88 Solvent-free, low by-products, high yield High
Cross-Coupling Arylation 2-Pyridinecarbaldehyde + 4-fluorophenylboronic acid (Pd catalyst) Variable Selective arylation, modular Moderate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)pyridine-2-carbaldehyde, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-fluorobenzaldehyde with 2-aminopyridine derivatives, followed by oxidation. Key steps include:

  • Cyclization : Use catalysts like palladium or copper in solvents such as DMF or toluene to facilitate heterocycle formation .
  • Oxidation : Employ controlled oxidation (e.g., using MnO₂ or Swern conditions) to convert the alcohol intermediate to the aldehyde without over-oxidation .
  • Yield Optimization : Reaction temperature (80–120°C), inert atmosphere, and stoichiometric ratios (1:1.2 for aldehyde:amine) are critical for achieving >70% yield .

Q. How can spectroscopic and crystallographic techniques be optimally employed to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : ORTEP-III with a GUI is recommended for determining bond angles (e.g., C–F bond: 1.34 Å) and dihedral angles between pyridine and fluorophenyl moieties (e.g., 15–25°) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M+H]⁺ at m/z 216.07) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas during chlorination steps) .
  • Toxicity Mitigation : Although chronic toxicity data are limited, assume acute toxicity (H300-H315 codes) and avoid inhalation/ingestion .

Advanced Research Questions

Q. How do structural modifications at the pyridine and fluorophenyl moieties affect the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Pyridine Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the pyridine 4-position increases electrophilicity, enhancing reactivity in nucleophilic additions .
  • Fluorophenyl Tweaks : Para-fluorine substitution improves metabolic stability in biological assays, while ortho-substitution sterically hinders binding to kinase targets (e.g., p38 MAPK) .
  • Activity Correlation : Use QSAR models to link logP values (e.g., 2.8–3.5) with antibacterial IC₅₀ trends .

Q. What computational methods are suitable for predicting the electronic properties and potential binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps for nucleophilic attack sites .
  • Molecular Docking : AutoDock Vina can simulate binding to targets like COX-2 (binding energy: −8.2 kcal/mol) by aligning the aldehyde group with catalytic lysine residues .
  • MD Simulations : NAMD simulations (50 ns) assess stability in binding pockets, with RMSD < 2.0 Å indicating strong target affinity .

Q. How should researchers resolve discrepancies in reported synthetic yields or characterization data for this compound?

  • Methodological Answer :

  • Yield Discrepancies : Re-evaluate catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent drying (anhydrous DMF increases yield by 15–20%) .
  • Spectroscopic Conflicts : Cross-validate NMR data with independent synthetic batches and reference standards (e.g., CAS 298690-60-5) .
  • Crystallographic Variations : Compare unit cell parameters (e.g., space group P2₁/c) with Cambridge Structural Database entries to identify polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Fluorophenyl)pyridine-2-carbaldehyde
Reactant of Route 2
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4-(4-Fluorophenyl)pyridine-2-carbaldehyde

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